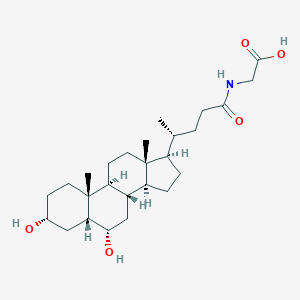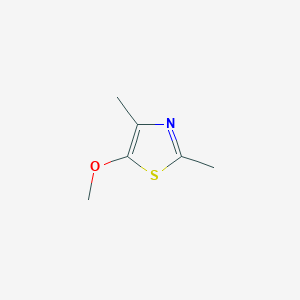![molecular formula C12H15NO3 B136169 benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate CAS No. 152169-60-3](/img/structure/B136169.png)
benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is a chemical compound with the molecular formula C13H18N2O4 and a molecular weight of 266.3 g/mol . This compound is known for its role as an intermediate in the synthesis of various biologically active molecules and is used in different scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate typically involves the reaction of benzyl chloroformate with (1R)-1-[methoxy(methyl)carbamoyl]ethylamine under controlled conditions. The reaction is carried out in an organic solvent such as chloroform or dichloromethane, and a base like triethylamine is often used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous flow systems to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert it into amine derivatives.
Substitution: Nucleophilic substitution reactions can replace the benzyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted carbamates .
Scientific Research Applications
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.
Biology: It is used in the study of enzyme inhibitors and as a building block for peptide synthesis.
Medicine: The compound is involved in the development of drugs targeting specific enzymes and receptors.
Industry: It is used in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to the active site of enzymes, inhibiting their activity and thereby modulating biochemical pathways . This inhibition can lead to various therapeutic effects, depending on the target enzyme or receptor .
Comparison with Similar Compounds
Similar Compounds
- Benzyl N-[(1R)-1-[ethoxy(methyl)carbamoyl]ethyl]carbamate
- Benzyl N-[(1R)-1-[methoxy(ethyl)carbamoyl]ethyl]carbamate
- Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]propyl]carbamate
Uniqueness
Benzyl N-[(1R)-1-[methoxy(methyl)carbamoyl]ethyl]carbamate is unique due to its specific structural configuration, which imparts distinct chemical and biological properties. Its ability to act as an intermediate in the synthesis of various biologically active molecules sets it apart from similar compounds.
Properties
CAS No. |
152169-60-3 |
|---|---|
Molecular Formula |
C12H15NO3 |
Molecular Weight |
221.25 g/mol |
IUPAC Name |
benzyl N-(3-oxobutan-2-yl)carbamate |
InChI |
InChI=1S/C12H15NO3/c1-9(10(2)14)13-12(15)16-8-11-6-4-3-5-7-11/h3-7,9H,8H2,1-2H3,(H,13,15) |
InChI Key |
AXDXPDSBSVDTCF-UHFFFAOYSA-N |
SMILES |
CC(C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Isomeric SMILES |
C[C@H](C(=O)N(C)OC)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES |
CC(C(=O)C)NC(=O)OCC1=CC=CC=C1 |
Synonyms |
BENZYL [(1S)-1-METHYL-2-OXOPROPYL]CARBAMATE |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![3,6-Dioxabicyclo[3.1.0]hexan-2-ylmethanol](/img/structure/B136096.png)
![1-Methyl-4-[(2,3,4-trimethoxyphenyl)methyl]piperazine](/img/structure/B136097.png)





![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-4-methylpentanoic acid](/img/structure/B136118.png)


